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Compound of Interest

1-(3-Chlorophenyl)guanidine
Compound Name:

nitrate
CAS No.: 38647-81-3
Cat. No.: B3036630

Get Quote

Executive Summary

This guide provides a technical comparison between 1-(3-Chlorophenyl)guanidine nitrate
(often abbreviated as mCPG or referred to by the code MD-354 in literature) and mCPBG (1-(3-
Chlorophenyl)biguanide).

While both compounds share the 3-chlorophenyl pharmacophore, they exhibit distinct
pharmacological profiles at their primary target, the 5-HT3 receptor:

o« mCPBG is the industry "gold standard" full agonist with high affinity (

).

+ 1-(3-Chlorophenyl)guanidine is a partial agonist with significantly lower affinity (
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Key Takeaway: Researchers requiring maximal receptor activation and tight binding should

utilize mCPBG. 1-(3-Chlorophenyl)guanidine is primarily useful in Structure-Activity

Relationship (SAR) studies to demonstrate the necessity of the biguanide tail for optimal

receptor locking or when studying partial agonism.

Chemical & Physical Profile

The primary structural difference lies in the chain length and nitrogen content of the cationic

tail. This "tail" is critical for anchoring the ligand inside the ligand-binding domain (LBD) of the

5-HT3 receptor.

1-(3-
( . mCPBG (1-(3-
Feature Chlorophenyl)guanidine . .
. Chlorophenyl)biguanide)
Nitrate
Active Moiety 1-(3-Chlorophenyl)guanidine 1-(3-Chlorophenyl)biguanide
Common Code mCPG / MD-354 mCPBG
Core Structure Phenyl ring + Guanidine group  Phenyl ring + Biguanide group
Tail Composition
LogP (Apparent) -0.64 (More Hydrophilic) -0.38 (More Lipophilic)

Nitrate salt provides stability;
Salt Form Impact dissociates to active cation in
buffer.

Typically supplied as HCI;
dissociates to active cation.

Structural Visualization (Graphviz)

© 2026 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3036630?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Figure 1: The biguanide tail of mMCPBG permits deeper penetration and stronger hydrogen bonding.
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Pharmacological Performance Comparison
Binding Affinity ()

The affinity of mCPBG for the 5-HT3 receptor is approximately 15 to 30 times higher than that
of 1-(3-Chlorophenyl)guanidine.

o mCPBG: Exhibits nanomolar to sub-nanomolar affinity.

o (against
)[1]

o (High affinity state) /
(Low affinity state).

e 1-(3-Chlorophenyl)guanidine: Exhibits moderate affinity.

o .[2]

Functional Efficacy[4]
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» mMCPBG (Full Agonist): Induces rapid and maximal cation influx (depolarization). It is as
efficacious as Serotonin (5-HT) in many preparations and is often used to define the "100%
response” ceiling in assays.

e 1-(3-Chlorophenyl)guanidine (Partial Agonist): In functional assays (e.g., vagus nerve
depolarization or discrimination tasks), it elicits a sub-maximal response. It can act as a
competitive antagonist in the presence of a full agonist like mCPBG or 5-HT.

Selectivity

o« mCPBG: Highly selective for 5-HT3. Low affinity for 5-HT1/2 or dopamine receptors.

e 1-(3-Chlorophenyl)guanidine: While selective for 5-HT3 over many targets, the guanidine
core is a common pharmacophore. It has been investigated for interactions with Sigma
receptors (though affinity is lower than specific sigma ligands like DTG) and potentially
ASICs (Acid-Sensing lon Channels), requiring tighter controls in complex tissue assays.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine

values for both compounds competing against
-Granisetron or

-mCPBG.

o Membrane Preparation:

o Use HEK293 cells stably expressing human 5-HT3A receptors.

o Homogenize in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.
Resuspend pellet.

¢ Incubation:
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o Total Binding: 50 pg membrane protein + 0.5 nM

-Granisetron + Vehicle.

o Non-Specific Binding (NSB): Add 10 uM Ondansetron (saturating antagonist).
o Experimental: Add increasing concentrations of 1-(3-Chlorophenyl)guanidine nitrate (

to
M) or mCPBG (
to
M).
o Equilibrium: Incubate for 60 mins at 25°C.

» Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine
(reduces filter binding).

» Analysis: Measure radioactivity via liquid scintillation counting.
o Calculate

using non-linear regression (Sigmoidal dose-response).

o Convertto

using the Cheng-Prusoff equation:

Protocol B: Calcium Influx Assay (Function)

Obijective: Differentiate Full vs. Partial Agonism.

e Dye Loading: Load cells (e.g., CHO-K1-5HT3A) with FLIPR Calcium 6 dye for 45 mins at
37°C.

e Baseline: Measure fluorescence for 10 seconds.
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« Injection: Inject compounds:
o mCPBG: Expect sharp, high-amplitude peak (100% control).
o 1-(3-Chlorophenyl)guanidine: Expect lower amplitude peak (~40-60% of mCPBG max).

o Antagonist Mode (Optional): Pre-incubate with 1-(3-Chlorophenyl)guanidine, then inject 5-
HT. If the 5-HT signal is reduced, the guanidine acts as a partial agonist/antagonist.

Workflow Visualization (Graphviz)

Start: Compound Selection Figure 2: Parallel workflow to distinguish affinity (Ki) from efficacy (Emax).
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Data Summary Table
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1-(3-
mCPBG ( )
Parameter Chlorophenyl)guan Interpretation
(Benchmark) .
idine
Both bind the same
Receptor Target 5-HT3 5-HT3 o
orthosteric site.
Binding Affinity ( MCPBG binds ~20x
1.5nM 32 nM )
tighter.
)
mCPBG activates the
Action Full Agonist Partial Agonist channel more
effectively.
Hill Coefficient ( Indicates positive
~2.0-2.8 ~15-2.0 o
) cooperativity for both.
MCPBG is slightly
Lipophilicity (LogP) -0.38 -0.64 more lipophilic, aiding
CNS penetration.
Primary Agonist SAR Studies / Partial Use mCPBG for max
Use Case ) )
Control Agonism signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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